2-(3-Methyl-4-nitrophenoxy)propanoic acid
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Description
“2-(3-Methyl-4-nitrophenoxy)propanoic acid” is an organic compound. It is a solid at room temperature . The molecular weight of this compound is 225.2 .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H11NO5 . The InChI code for this compound is 1S/C10H11NO5/c1-6-5-8(16-7(2)10(12)13)3-4-9(6)11(14)15/h3-5,7H,1-2H3,(H,12,13) .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 225.2 .Scientific Research Applications
Anti-inflammatory Activities
The compound 2-(3-Methyl-4-nitrophenoxy)propanoic acid has been identified in the context of anti-inflammatory activities. For instance, a study isolated phenolic compounds from the tender leaves of Eucommia ulmoides Oliv., including similar structures, and tested their inhibitory effect on LPS-induced NO production in macrophage RAW264.7 cells. The results indicated modest inhibitory activities for related compounds, suggesting potential anti-inflammatory applications for structurally similar compounds (Ren et al., 2021).
Molecular Synthesis
In the field of molecular synthesis, this compound-related structures are used as intermediates in the synthesis of complex molecules. For instance, a study outlined the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a key intermediate of the anti-HCV drug simeprevir. The synthesis involved several steps, including bromination, cyclization, Sandmeyer reaction, and others, highlighting the compound's role in creating intricate molecular structures (Chenhon, 2015).
Polymer and Material Science
In polymer and material science, derivatives of this compound are explored for their potential applications. A study utilized phloretic acid, a naturally occurring phenolic compound, for the enhancement of reactivity of –OH bearing molecules towards benzoxazine ring formation, a reaction typically involving phenols. This research opens pathways for sustainable alternatives to phenol, providing specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules (Trejo-Machin et al., 2017).
Fluorescence Derivatization
The use of derivatives of this compound in fluorescence derivatization is another application. A study explored 3-(Naphthalen-1-ylamino)propanoic acid, coupling it with various amino acids to evaluate its applicability as a fluorescent derivatising reagent. The resulting amino acid derivatives showed strong fluorescence, highlighting the compound's role in biological assays and research (Frade et al., 2007).
Properties
IUPAC Name |
2-(3-methyl-4-nitrophenoxy)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6-5-8(16-7(2)10(12)13)3-4-9(6)11(14)15/h3-5,7H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWVFMALMORJJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393799 |
Source
|
Record name | 2-(3-methyl-4-nitrophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667412-76-2 |
Source
|
Record name | 2-(3-methyl-4-nitrophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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